N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
Description
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a synthetic pentapeptide featuring a sequence of modified amino acids. Its structure includes:
- An N-terminal tert-butoxycarbonyl (Boc) protecting group on L-tyrosine, enhancing stability during synthesis .
- D-methionine, a sulfur-containing D-amino acid that may confer resistance to enzymatic degradation.
- Glycine, a flexible spacer residue.
- A C-terminal L-prolinamide, which restricts conformational flexibility and may enhance receptor selectivity.
Properties
CAS No. |
73385-91-8 |
|---|---|
Molecular Formula |
C35H47N7O10S |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2R)-1-[[2-[[(2S)-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C35H47N7O10S/c1-35(2,3)52-34(49)39-27(19-22-9-13-24(43)14-10-22)31(46)38-26(15-17-53-4)30(45)37-20-29(44)40-32(47)28-6-5-16-41(28)33(48)25(36)18-21-7-11-23(12-8-21)42(50)51/h7-14,25-28,43H,5-6,15-20,36H2,1-4H3,(H,37,45)(H,38,46)(H,39,49)(H,40,44,47)/t25-,26+,27-,28-/m0/s1 |
InChI Key |
WEXMWHYFTKXIIM-PUHABZHSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCSC)C(=O)NCC(=O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most reliable method for preparing this compound is solid-phase peptide synthesis (SPPS) . This technique allows sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin, facilitating purification and automation.
- Stepwise Assembly : Each amino acid is added one at a time in a defined sequence. The amino terminus of each incoming amino acid is protected by the Boc group to prevent undesired side reactions during coupling.
- Coupling Reagents : Commonly used coupling agents include carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HOAt to improve coupling efficiency and reduce racemization.
- Deprotection : After each coupling, the Boc group is removed under acidic conditions (typically trifluoroacetic acid, TFA) to expose the free amine for the next coupling cycle.
- Cleavage from Resin : Upon completion of the peptide chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed, yielding the crude peptide.
Protection Strategy
- The tert-butoxycarbonyl (Boc) group is used to protect the N-terminus of amino acids during synthesis. Boc chemistry is favored for its stability under basic conditions and ease of removal under acidic conditions.
- Side chains of amino acids such as tyrosine and methionine may also be protected to prevent side reactions during synthesis.
Purification and Analysis
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is the standard method for purification and analysis of the synthesized peptide. The compound can be separated on columns such as Newcrom R1 using mobile phases composed of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
- Mass Spectrometry (MS) : Used to confirm the molecular weight and verify the identity of the peptide.
- Preparative HPLC : Employed for isolation of the pure peptide from impurities and side products.
Analytical Conditions for Purification
| Parameter | Description |
|---|---|
| Column | Newcrom R1 reverse-phase HPLC column |
| Mobile Phase | Acetonitrile (MeCN), water, phosphoric acid (or formic acid for MS) |
| Particle Size | 3 µm particles for fast UPLC applications |
| Application | Analytical and preparative purification, pharmacokinetics studies |
Research Findings and Data Summary
| Aspect | Details |
|---|---|
| Synthesis Technique | Solid-phase peptide synthesis (Boc strategy) |
| Protection Group | tert-Butoxycarbonyl (Boc) |
| Purification Method | Reverse-phase HPLC |
| Analytical Techniques | HPLC, Mass Spectrometry |
| Molecular Weight | 757.9 g/mol |
| Molecular Formula | C35H47N7O10S |
| CAS Number | 73385-91-8 |
Notes on Preparation Challenges
- The presence of multiple chiral centers and sensitive functional groups (e.g., nitro group, phenyl ring) requires careful control of reaction conditions to avoid racemization and side reactions.
- The Boc protection strategy necessitates acidic deprotection steps, which must be optimized to prevent peptide degradation.
- Purification demands high-resolution chromatographic techniques due to the complexity and similarity of peptide impurities.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The methionine residue in the compound can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Amino derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound has been evaluated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets effectively. Research indicates that derivatives of tyrosine, such as this compound, can enhance the pharmacological profiles of drugs by improving their selectivity and potency .
Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. For instance, studies on related compounds indicate they can mitigate neuronal damage caused by excitotoxic agents . This suggests that N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide could be explored for similar protective roles.
Analytical Chemistry
Separation Techniques : The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), which allows for the separation and quantification of peptides in complex mixtures. This is crucial for both quality control in pharmaceutical formulations and research applications .
Biochemical Studies
Enzyme Inhibition Studies : The structural features of the compound suggest it may serve as an inhibitor for certain enzymes involved in metabolic pathways. Investigating its interaction with specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.
Synthesis of Peptide Libraries
Building Blocks for Peptides : this compound can function as a building block in the synthesis of peptide libraries aimed at discovering new bioactive compounds. Its unique side chains can introduce variability that enhances biological activity.
Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of related compounds on neuronal survival following excitotoxic injury. The results indicated that specific structural modifications could enhance neuroprotection, highlighting the importance of compounds like this compound in developing treatments for neurodegenerative diseases .
Study 2: Pharmacological Profiling
Research into the pharmacological profiles of similar compounds has shown promising results regarding peripheral selectivity and reduced side effects compared to traditional therapies. This positions this compound as a candidate for further exploration in drug development .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose the active amine groups, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Key Observations:
Sequence Length and Complexity : The target compound’s extended sequence introduces conformational and functional diversity absent in shorter analogs like the dipeptide (CAS 73385-89-4) and tripeptide (CAS 88331-08-2) .
Functional Groups : The 4-nitro-3-phenylalanine moiety (shared with CAS 73385-89-4 and 88331-08-2) introduces steric and electronic effects that may enhance receptor binding or alter solubility .
Biological Activity
N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide is a complex peptide compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, synthesis, and potential applications, drawing on a range of scientific studies and findings.
- Chemical Name : N-(tert-butoxycarbonyl)-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide
- CAS Number : 94213-45-3
- Molecular Formula : C26H38N6O8S
- Molecular Weight : 594.689 g/mol
Synthesis
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino acids during the synthesis process, allowing for selective reactions without unwanted side products .
Antioxidant Properties
Research indicates that derivatives of compounds similar to N-(tert-butoxycarbonyl)-L-tyrosyl-D-methionylglycyl have shown antioxidant activity. For instance, phenolic compounds related to this structure have been studied for their ability to inhibit oxidative stress in cellular models, which is crucial for preventing various diseases, including cancer .
Neuroprotective Effects
Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects. For example, compounds with similar structural features have been shown to modulate dopaminergic activity, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
The compound's ability to influence cellular apoptosis has been noted in studies examining hepatocarcinogenesis. Specific derivatives were found to selectively induce apoptosis in preneoplastic cells, suggesting a mechanism by which these compounds could inhibit tumor development .
Case Studies and Research Findings
Q & A
Q. Table 1: Example Coupling Conditions
| Step | Reagent | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Boc-Tyr activation | BTC, collidine | THF | 5 min | ~85% | |
| D-Met coupling | HATU, DIPEA | DMF | 16 hr | ~75% |
Basic: How can the structural integrity of this peptide be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and sequence via H and C NMR. For example, the Boc group shows characteristic peaks at ~1.4 ppm (9H, singlet) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Expected [M+H] for the full peptide should match theoretical calculations within 3 ppm error .
- Reverse-Phase HPLC : Assess purity (>95%) using a C18 column with gradients of acetonitrile/water (0.1% TFA). Compare retention times to standards .
Advanced: How can researchers optimize coupling efficiency for sterically hindered residues (e.g., 4-nitro-3-phenyl-L-alanine)?
Methodological Answer:
Steric hindrance from the nitro and phenyl groups requires tailored approaches:
- Activation reagents : Use uronium-based reagents (e.g., HATU, HBTU) with 1-hydroxybenzotriazole (HOBt) to enhance reactivity .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of bulky residues .
- Temperature control : Perform couplings at 0–4°C to minimize racemization while maintaining reaction efficiency .
- Microwave-assisted synthesis : For recalcitrant couplings, apply microwave irradiation (50–60°C, 20–30 min) to accelerate kinetics .
Note : Monitor racemization via chiral HPLC or Marfey’s reagent derivatization .
Advanced: What experimental designs are suitable for studying the peptide’s stability under physiological conditions?
Methodological Answer:
Design accelerated degradation studies:
- pH stability : Incubate the peptide in buffers (pH 2–9) at 37°C. Sample aliquots at 0, 24, 48, and 72 hr. Analyze degradation via HPLC .
- Proteolytic resistance : Expose to trypsin/chymotrypsin (1:50 enzyme:substrate ratio) in PBS. Quench reactions with TFA and quantify intact peptide via LC-MS .
- Thermal stability : Store lyophilized peptide at -20°C, 4°C, and 25°C for 1–6 months. Assess aggregation or decomposition via dynamic light scattering (DLS) and SDS-PAGE .
Q. Table 2: Stability Data Example
| Condition | Time | % Remaining Intact | Major Degradants |
|---|---|---|---|
| pH 7.4, 37°C | 72 hr | 92% | Deamidated species |
| Trypsin, 1 hr | 60 min | 15% | Cleaved fragments |
Advanced: How does the 4-nitro-3-phenyl substituent influence solubility and membrane permeability?
Methodological Answer:
The nitro and phenyl groups introduce hydrophobicity, reducing aqueous solubility. Mitigate this via:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations to enhance solubility for in vitro assays .
- LogP measurement : Determine octanol/water partition coefficients to predict permeability. A LogP >2 suggests poor solubility but high membrane penetration .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion .
Basic: What precautions are necessary for handling and storing this peptide?
Methodological Answer:
- Storage : Lyophilize and store at -80°C under argon to prevent oxidation (critical for methionine) and hydrolysis .
- Reconstitution : Avoid repeated freeze-thaw cycles. Use degassed buffers (e.g., PBS with 1 mM EDTA) to minimize disulfide bond formation .
- Light sensitivity : Protect the nitro group from UV light by wrapping vials in aluminum foil .
Advanced: How can researchers investigate the peptide’s biological activity in vitro?
Methodological Answer:
- Target binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs) .
- Cellular assays : Treat cell lines (e.g., HEK293) with 1–100 µM peptide. Monitor signaling pathways via Western blot (e.g., phosphorylation status) .
- Control experiments : Include scrambled-sequence peptides and Boc-deprotected analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
